

Chemical and physical properties of Benarthin peptide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benarthin*

Cat. No.: B1667977

[Get Quote](#)

In-Depth Technical Guide to the Benarthin Peptide

This technical guide provides a comprehensive overview of the chemical and physical properties, biological activity, and experimental methodologies related to the peptide **Benarthin**. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

Benarthin is a dipeptide derivative isolated from the culture broth of *Streptomyces xanthophaeus* MJ244-SF1.^[1] Its structure has been identified as L-(2,3-dihydroxybenzoyl)argininyl-L-threonine.^[2] The core chemical and physical properties of **Benarthin** are summarized in the table below.

Property	Value	Source
Molecular Formula	C17H25N5O7	PubChem
Molecular Weight	411.4 g/mol	PubChem
IUPAC Name	(2S,3R)-2-[(2S)-5-(diaminomethylideneamino)-2-[(2,3-dihydroxybenzoyl)amino]pentanoyl]amino]-3-hydroxybutanoic acid	PubChem
Canonical SMILES	C--INVALID-LINK--O)NC(=O)--INVALID-LINK--N)NC(=O)C1=C(C(=CC=C1)O)O">C@HO	PubChem
Appearance	Colorless powder	[1]
Solubility	Soluble in water and methanol; insoluble in acetone, ethyl acetate, chloroform, and n-hexane.	J Antibiot (Tokyo). 1992 Jul;45(7):1084-7

Biological Activity

Benarthrin is a known inhibitor of pyroglutamyl peptidase (PGP-I), a cysteine protease that catalyzes the removal of N-terminal pyroglutamyl residues from peptides. This enzymatic activity is crucial in the metabolism of several biologically active peptides. The inhibitory action of **Benarthrin** is competitive with the substrate.

Parameter	Value	Enzyme Source
Inhibition Constant (Ki)	1.2 x 10 ⁻⁶ M	Pyroglutamyl peptidase from bovine liver

Studies on the structure-activity relationship of **Benarthrin** have revealed that the catechol group (2,3-dihydroxybenzoyl moiety) is essential for its inhibitory activity against pyroglutamyl

peptidase.

Experimental Protocols

The following sections describe the general experimental protocols for the isolation, characterization, and activity assessment of **Benarthin**.

Disclaimer: Access to the full-text scientific articles containing the detailed experimental procedures was not available. The following descriptions are based on the information provided in the abstracts of the primary literature and general knowledge of the described techniques.

Fermentation and Isolation

Benarthin was originally isolated from the fermentation broth of *Streptomyces xanthophaeus* MJ244-SF1. The general workflow for its isolation would involve:

- Fermentation: Culturing *S. xanthophaeus* in a suitable nutrient medium to produce **Benarthin**.
- Harvesting: Separating the culture broth containing the secreted peptide from the microbial cells.
- Purification: The crude extract is then subjected to a series of chromatographic techniques to purify **Benarthin**. The reported methods include:
 - Column Chromatography: Likely using adsorbent resins to achieve initial separation based on polarity or size.
 - Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique for further purification.

Structure Determination

The chemical structure of **Benarthin** was elucidated using a combination of spectroscopic and chemical methods.

- Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be used to determine the connectivity of atoms and the overall carbon-hydrogen framework. 2D NMR techniques like COSY and HMBC would be employed to establish the sequence of the amino acid residues and the position of the dihydroxybenzoyl group.
- Infrared (IR) Spectroscopy: To identify functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and amide (N-H) groups.
- Mass Spectrometry (MS): To determine the accurate molecular weight and fragmentation pattern, confirming the elemental composition and sequence.

- Chemical Analysis:
 - Amino Acid Analysis: Acid hydrolysis of **Benarthrin** followed by analysis (e.g., by HPLC) to identify and quantify the constituent amino acids (Arginine and Threonine).
 - Chiral Analysis: To determine the stereochemistry of the amino acids (L-configuration).

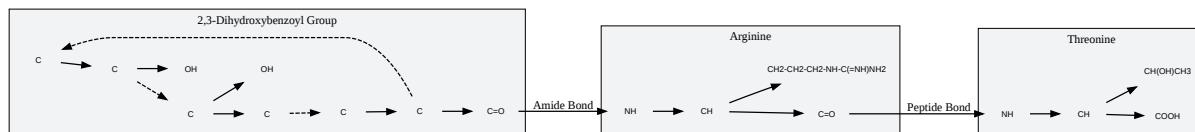
Synthesis and Structure-Activity Relationship

The structure of **Benarthrin** was confirmed by total chemical synthesis. Furthermore, various derivatives of **Benarthrin** were synthesized to investigate the relationship between its structure and its inhibitory activity. This would typically involve:

- Peptide Synthesis: Solid-phase or solution-phase peptide synthesis to couple the amino acids and the dihydroxybenzoyl moiety.
- Modification of Functional Groups: Systematic modification of different parts of the molecule (e.g., the catechol group, the arginine side chain, the threonine hydroxyl group) to assess their contribution to the inhibitory potency.

Enzyme Inhibition Assay

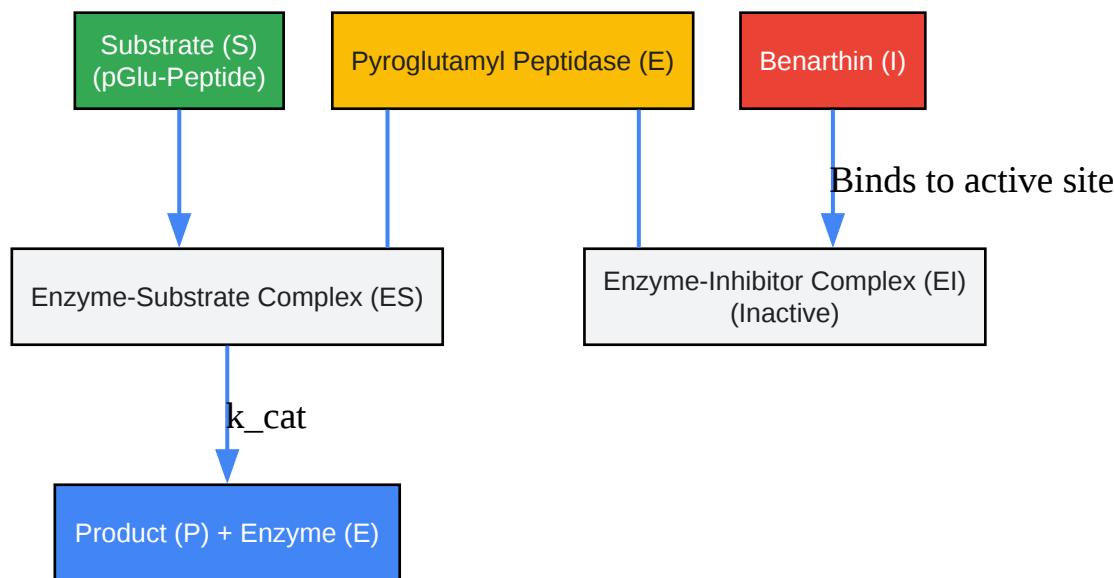
The inhibitory activity of **Benarthrin** against pyroglutamyl peptidase was determined using an enzyme inhibition assay. A general protocol would be:


- Enzyme and Substrate Preparation: Purified pyroglutamyl peptidase and a suitable substrate (e.g., a synthetic peptide with an N-terminal pyroglutamyl residue) are prepared in a buffer

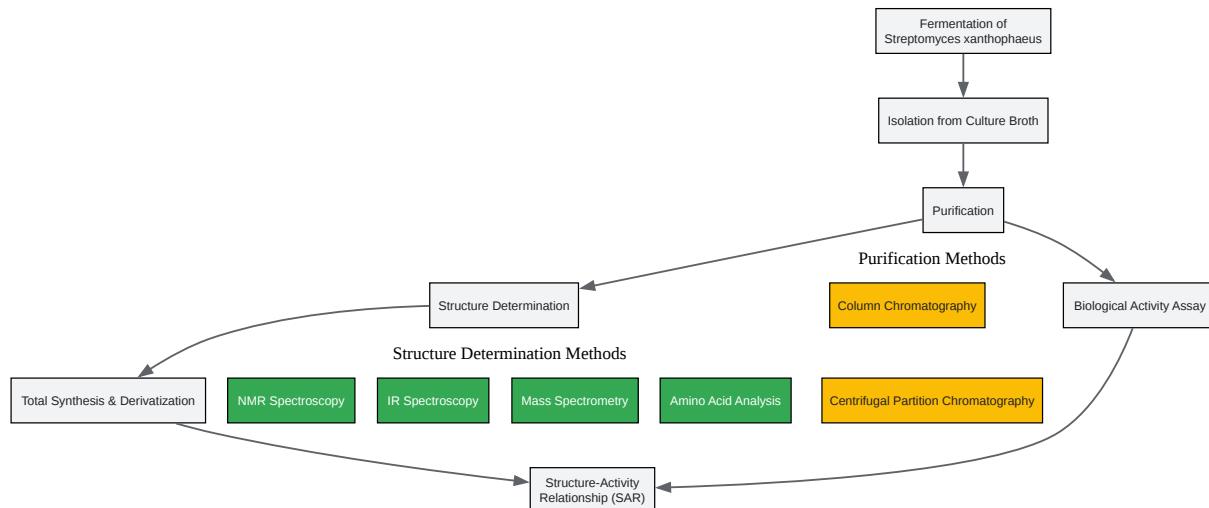
solution.

- Inhibition Assay: The enzyme is incubated with the substrate in the presence and absence of varying concentrations of **Benarthin**.
- Activity Measurement: The rate of the enzymatic reaction is measured, typically by monitoring the appearance of a product or the disappearance of the substrate over time using a spectrophotometer or HPLC.
- Data Analysis: The inhibition constant (Ki) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations, often using graphical methods like a Lineweaver-Burk plot.

Visualizations


Chemical Structure of Benarthin

[Click to download full resolution via product page](#)


Caption: Chemical structure of **Benarthin** (L-(2,3-dihydroxybenzoyl)argininyl-L-threonine).

Mechanism of Action: Competitive Inhibition

[Click to download full resolution via product page](#)

Caption: Competitive inhibition of pyroglutamyl peptidase by **Benarthin**.

Experimental Workflow for Benarthin Discovery

[Click to download full resolution via product page](#)

Caption: Workflow for the discovery and characterization of **Benarthin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyroglutamyl aminopeptidase I, as a drug metabolizing enzyme, recognizes xenobiotic substrates containing L-2-oxothiazolidine-4-carboxylic acid - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 2. Benarthin: a new inhibitor of pyroglutamyl peptidase. III. Synthesis and structure-activity relationships. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Chemical and physical properties of Benarthin peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667977#chemical-and-physical-properties-of-benarthin-peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com